molecular formula C25H31N3O3S B1670998 N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine CAS No. 491577-61-8

N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine

Cat. No. B1670998
M. Wt: 453.6 g/mol
InChI Key: JDXVNCOKDAGOAM-UHFFFAOYSA-N
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Description

“N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine” is a chemical compound that has been mentioned in various patents . It is often referred to as a 2 methansulfonic acid salt . The compound is noted for its excellent bioavailability .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Platelet Aggregation Inhibition

  • Application: A derivative synthesized from N-hydroxy-2-isopropoxy benzamidine exhibited notable platelet aggregation inhibition, impacting human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate. This highlights its potential role in cardiovascular research and therapy. The structure-activity relationship study emphasized the increasing potency with larger alicyclic rings, pointing towards its application in designing potent anti-platelet agents (Chern, Chen, & Kan, 2005).

Antifungal Activity

  • Application: Compounds synthesized from a derivative of N-hydroxy-2-isopropoxy benzamidine were tested for antifungal activity. These compounds demonstrated significant efficacy against various fungal strains, indicating their utility in antifungal drug research and development (Narayana et al., 2004).

Glucokinase Activation

  • Application: Novel N-thiazolyl benzamides, derivatives of N-hydroxy-2-isopropoxy benzamidine, were identified as glucokinase activators. This has implications for diabetes treatment, as they exhibited a glucose-lowering effect in rat models. Such compounds could be pivotal in developing new treatments for diabetes (Iino et al., 2009).

Polymer Science Applications

  • Application: Derivatives of N-hydroxy-2-isopropoxy benzamidine were used in creating pH-sensitive polymeric materials. This application is significant in the development of smart materials that can respond to environmental changes, such as pH, which is crucial in various technological and biomedical fields (Fleischmann et al., 2012).

Antibacterial and Antifungal Agents

  • Application: A series of derivatives synthesized from 4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, a related compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This underlines its potential in the development of new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

  • Application: Several substituted N-thiazolyl benzamides, structurally related to N-hydroxy-2-isopropoxy benzamidine, were synthesized and demonstrated notable anticancer activity against various cancer cell lines. This indicates their potential use in cancer treatment and the development of new anticancer drugs (Ravinaik et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

Future Directions

The future directions for the use and study of this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-17(2)24-23(27-18(3)32-24)19-7-11-21(12-8-19)30-15-5-4-6-16-31-22-13-9-20(10-14-22)25(26)28-29/h7-14,17,29H,4-6,15-16H2,1-3H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVNCOKDAGOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine

CAS RN

491577-61-8
Record name DW-1350
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491577618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DW-1350
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CD2Z2GGYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine

Citations

For This Compound
2
Citations
JS Lee, SK Cho, SK Sung, YG Jin, JH Park… - US Patent …, 2011 - Google Patents
This application is a 371 National Stage entry of Interna tional Application No. PCT/KR2008/002246 filed Apr. 21, 2008, now WO 2008/130172 with an International Publica tion date of Oct. 30, 2008, which claims the benefit of priority to KR 10-2007-0038395, filed Apr. 19, 2007, the entire speci fication, claims and drawings of which are incorporated here with by reference.
Number of citations: 1 patents.google.com
JM Ryu, JS Lee, DH Shin, SK Seong… - US Patent App. 10 …, 2009 - Google Patents
Disclosed is an N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1, 3-thiazol-4-yl) phenoxy] pentoxy} benzamidine 2 methansulfonic acid salt, which has excellent bioavailability. Also disclosed are a method of preparing the compound and a pharmaceutical composition comprising the compound.
Number of citations: 1 patents.google.com

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